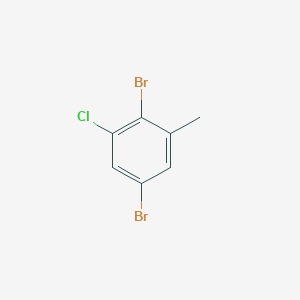
3-Chloro-2,5-dibromotoluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2,5-dibromotoluene is an organic compound with the molecular formula C7H5Br2Cl. It is a derivative of toluene, where the methyl group is substituted with chlorine and bromine atoms at specific positions on the benzene ring. This compound is primarily used in research settings and has various applications in organic synthesis and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,5-dibromotoluene typically involves the bromination and chlorination of toluene. One common method is the stepwise halogenation of toluene, where bromine and chlorine are introduced in a controlled manner. The reaction conditions often involve the use of catalysts such as iron(III) bromide (FeBr3) for bromination and iron(III) chloride (FeCl3) for chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
化学反应分析
Types of Reactions
3-Chloro-2,5-dibromotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of various substituted toluenes.
Oxidation: Formation of 3-chloro-2,5-dibromobenzoic acid or 3-chloro-2,5-dibromobenzaldehyde.
Reduction: Formation of 3-chlorotoluene or 2,5-dibromotoluene.
科学研究应用
3-Chloro-2,5-dibromotoluene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of polymers and advanced materials.
Biological Studies: Employed in the study of halogenated aromatic compounds and their biological effects.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals
作用机制
The mechanism of action of 3-Chloro-2,5-dibromotoluene involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
2,5-Dibromotoluene: Similar structure but lacks the chlorine atom.
3-Chloro-2,5-dibromobenzene: Similar structure but lacks the methyl group.
3-Chloro-4-bromotoluene: Different positions of halogen atoms.
Uniqueness
The presence of both chlorine and bromine atoms allows for diverse chemical modifications and reactions, making it a versatile compound in organic synthesis .
属性
IUPAC Name |
2,5-dibromo-1-chloro-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJCURMGMPTKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
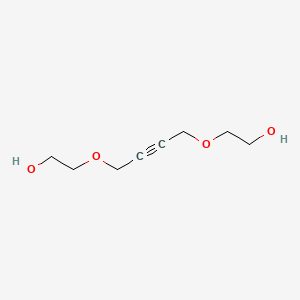
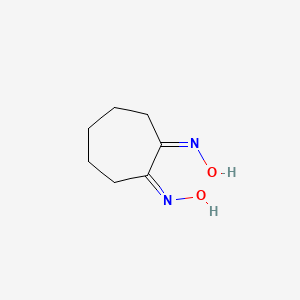
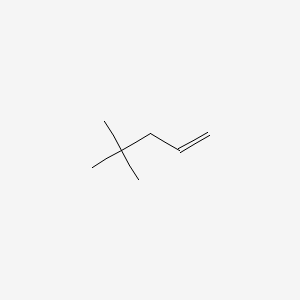
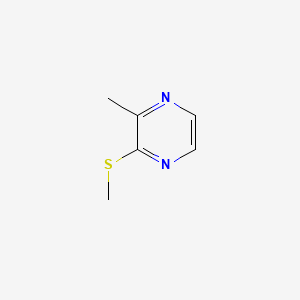
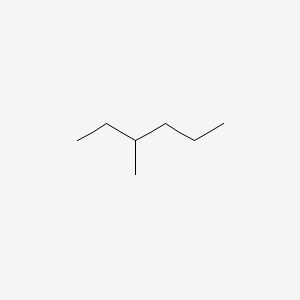
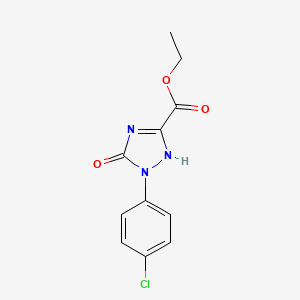
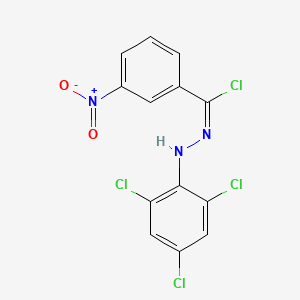
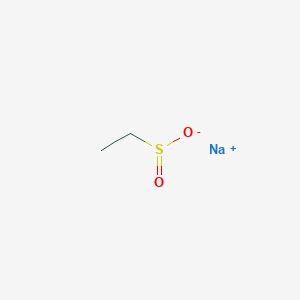
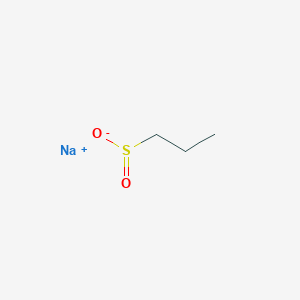
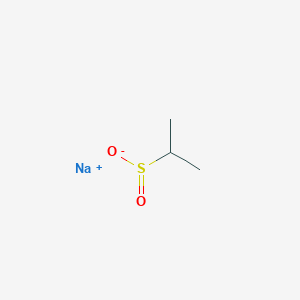
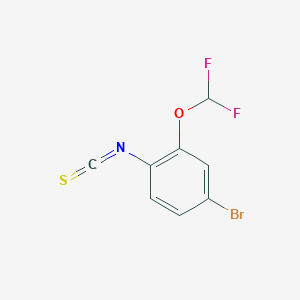
![Bis([3-triethoxysilyl)propyl]urea](/img/structure/B7780007.png)
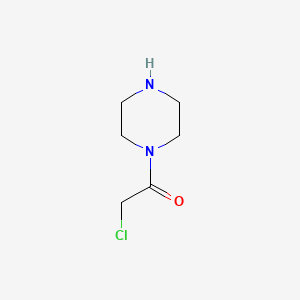
![1-[(4-Methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B7780020.png)
